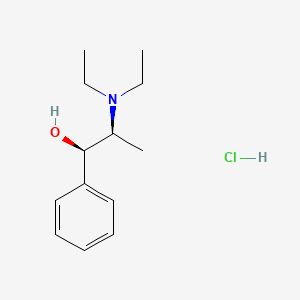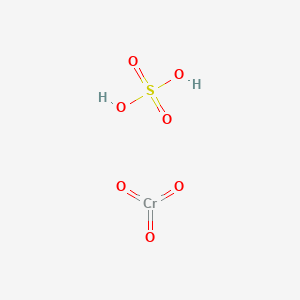
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in various scientific research applications. This compound is known for its ability to covalently bind to proteins and other biomolecules, making it a valuable tool in biochemistry and molecular biology. Its fluorescence properties allow for the visualization and tracking of biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-1,3,5-triazine. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of fluorescein. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the triazine ring. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in aqueous or organic solvents under basic conditions.
Electrophilic Substitution: Electrophiles such as halogens can react with the compound under acidic conditions.
Major Products
The major products of these reactions are derivatives of the original compound, where the chlorine atoms on the triazine ring are replaced by other functional groups. These derivatives can have varied properties and applications depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is used as a labeling reagent for the detection and quantification of various analytes. Its fluorescent properties make it ideal for use in spectroscopic and chromatographic techniques.
Biology
In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It allows researchers to track the localization and interaction of these molecules within cells and tissues using fluorescence microscopy and flow cytometry.
Medicine
In medical research, the compound is used in diagnostic assays and imaging techniques. Its ability to bind specifically to certain biomolecules makes it useful in the detection of diseases and monitoring of therapeutic interventions.
Industry
In industrial applications, this compound is used in the development of fluorescent probes and sensors. These tools are essential in quality control processes and environmental monitoring.
Mécanisme D'action
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves its ability to form covalent bonds with amino groups on proteins and other biomolecules. This covalent attachment is facilitated by the reactive triazine ring, which undergoes nucleophilic substitution reactions. Once bound, the compound’s fluorescent properties allow for the visualization and tracking of the labeled molecules. The fluorescence is due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable by fluorescence-based instruments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye that reacts with amine groups on biomolecules.
Rhodamine B: A fluorescent dye with similar applications but different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying wavelengths and higher photostability compared to fluorescein derivatives.
Uniqueness
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique due to its specific reactivity with amino groups and its stability under various conditions. Unlike some other fluorescent dyes, it forms stable covalent bonds, ensuring that the fluorescence signal remains intact during experimental procedures. Additionally, its spectral properties make it suitable for use in a wide range of fluorescence-based applications.
This compound’s versatility and reliability make it an invaluable tool in scientific research, contributing to advancements in various fields.
Propriétés
Formule moléculaire |
C23H13Cl3N4O5 |
|---|---|
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,30H,(H,32,33)(H,26,27,28,29);1H |
Clé InChI |
CEKSHCAIHGNWBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)






![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)
![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
